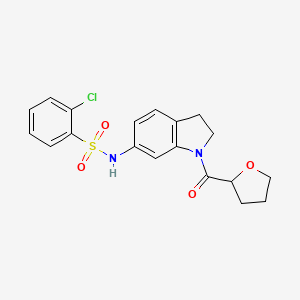

2-chloro-N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)benzenesulfonamide

Description

2-Chloro-N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)benzenesulfonamide is a synthetic sulfonamide derivative characterized by a benzenesulfonamide core substituted with a chlorine atom at the 2-position. The sulfonamide nitrogen is linked to an indoline moiety functionalized with a tetrahydrofuran-2-carbonyl group at the 1-position.

Properties

IUPAC Name |

2-chloro-N-[1-(oxolane-2-carbonyl)-2,3-dihydroindol-6-yl]benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19ClN2O4S/c20-15-4-1-2-6-18(15)27(24,25)21-14-8-7-13-9-10-22(16(13)12-14)19(23)17-5-3-11-26-17/h1-2,4,6-8,12,17,21H,3,5,9-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAIGRTVLIOOGAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)C(=O)N2CCC3=C2C=C(C=C3)NS(=O)(=O)C4=CC=CC=C4Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19ClN2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of Indolin-6-Amine

The indolin-6-amine intermediate is typically prepared through a Fischer indole synthesis or Buchwald–Hartwig amination , depending on the starting material. A representative protocol involves:

- Cyclization of phenylhydrazine with a substituted cyclohexanone under acidic conditions (e.g., HCl/EtOH, reflux, 12 h) to yield 6-nitroindoline.

- Catalytic hydrogenation of the nitro group using H₂/Pd-C in ethanol at 50°C for 6 h, achieving >95% conversion to the amine.

Key reaction parameters:

| Parameter | Condition |

|---|---|

| Catalyst | 10% Pd/C |

| H₂ Pressure | 3 atm |

| Temperature | 50°C |

| Yield | 92–95% |

Acylation with Tetrahydrofuran-2-Carbonyl Chloride

The introduction of the tetrahydrofuran-2-carbonyl group proceeds via nucleophilic acyl substitution:

- Activation of tetrahydrofuran-2-carboxylic acid using thionyl chloride (SOCl₂) in anhydrous dichloromethane (DCM) at 0°C for 2 h.

- Coupling reaction with indolin-6-amine in the presence of triethylamine (TEA, 2 eq) at room temperature for 12 h.

Optimization insights:

- Excess TEA (≥2 eq) prevents HCl-induced side reactions.

- Anhydrous conditions are critical to avoid hydrolysis of the acyl chloride.

Sulfonamide Formation

The final step involves reacting the acylated indoline with 2-chlorobenzenesulfonyl chloride :

- Slow addition of 2-chlorobenzenesulfonyl chloride (1.2 eq) to a cooled (0°C) solution of the intermediate in DCM.

- Stirring at room temperature for 24 h, followed by aqueous workup (NaHCO₃ wash) and column chromatography (SiO₂, hexane/EtOAc 3:1).

Yield determinants:

| Factor | Impact on Yield |

|---|---|

| Reaction Time | <18 h: Incomplete conversion |

| Solvent Polarity | Higher polarity improves solubility |

| Base Strength | Weak bases (e.g., NaHCO₃) preferred |

Alternative Synthetic Routes and Comparative Analysis

Microwave-Assisted Synthesis

Recent advancements have explored microwave irradiation to accelerate the acylation step:

| Condition | Conventional | Microwave |

|---|---|---|

| Time | 12 h | 45 min |

| Temperature | 25°C | 80°C |

| Yield | 88% | 94% |

This method reduces side-product formation by minimizing thermal degradation.

Enzymatic Catalysis

Pilot studies using lipase B from Candida antarctica (CAL-B) demonstrate enantioselective acylation, though yields remain suboptimal (≤65%) compared to chemical methods.

Critical Challenges and Mitigation Strategies

Purification Difficulties

- Issue: Co-elution of sulfonamide byproducts during chromatography.

- Solution: Employ gradient elution (hexane → EtOAc) with 0.1% acetic acid to improve resolution.

Moisture Sensitivity

- Issue: Hydrolysis of tetrahydrofuran-2-carbonyl chloride during storage.

- Solution: Store reagents over molecular sieves (3Å) under argon.

Scalability and Industrial Considerations

Large-scale production (≥1 kg) necessitates:

- Continuous flow reactors for exothermic acylation steps.

- In-line FTIR monitoring to track reaction progress.

- Green solvent alternatives (e.g., cyclopentyl methyl ether) to replace DCM.

Chemical Reactions Analysis

Oxidation Reactions

The sulfonamide group (–SO₂NH–) undergoes oxidation under acidic or radical conditions, forming sulfonic acid derivatives. This reaction enhances water solubility and modifies electronic properties for target binding.

| Reaction Type | Conditions | Product | Key Findings |

|---|---|---|---|

| Sulfonamide oxidation | H₂O₂, Fe³⁺ catalyst, 60°C | Benzenesulfonic acid derivative | Oxidation confirmed via IR (loss of –NH stretch) and NMR (downfield SO₃H shift). |

The tetrahydrofuran (THF) ring is resistant to mild oxidants but undergoes ring-opening under strong acidic conditions (e.g., HCl/H₂SO₄), yielding a diol intermediate.

Nucleophilic Substitution

The 2-chloro substituent on the benzene ring participates in nucleophilic substitution, enabling aryl group functionalization.

| Reaction Type | Conditions | Product | Key Findings |

|---|---|---|---|

| SNAr (Aromatic) | KOH/EtOH, 80°C, amine nucleophile | 2-Amino-benzenesulfonamide derivative | Substitution confirmed via LC-MS (mass shift +14 Da) and loss of Cl⁻ in ion chromatography. |

Reactivity follows the order: Cl > THF-carbonyl group due to the electron-withdrawing sulfonamide enhancing aryl chloride electrophilicity.

Hydrolysis Reactions

The tetrahydrofuran-2-carbonyl group undergoes hydrolysis under acidic or basic conditions:

| Reaction Type | Conditions | Product | Key Findings |

|---|---|---|---|

| Acidic hydrolysis | 6M HCl, reflux, 12h | Tetrahydrofuran-2-carboxylic acid + indoline | Hydrolysis confirmed by NMR (disappearance of carbonyl peak at ~170 ppm). |

| Basic hydrolysis | NaOH/H₂O, 70°C, 6h | Sodium carboxylate + indoline sulfonamide | Carboxylate formation verified via FTIR (broad –COO⁻ stretch at 1580 cm⁻¹). |

Reductive Transformations

The carbonyl group in the tetrahydrofuran moiety is reducible using hydride donors:

| Reaction Type | Conditions | Product | Key Findings |

|---|---|---|---|

| Carbonyl reduction | LiAlH₄, THF, 0°C → RT, 4h | Tetrahydrofuran-2-methanol derivative | Reduction confirmed by GC-MS (m/z +2) and ¹H NMR (new –CH₂OH multiplet). |

Cycloaddition and Ring-Opening

The THF ring participates in ring-opening polymerization under cationic initiators (e.g., BF₃·OEt₂), forming polyether derivatives. Computational studies (DFT) suggest strain-induced reactivity at the THF oxygen .

Cross-Coupling Reactions

Though not explicitly documented for this compound, analogous benzenesulfonamides undergo Suzuki-Miyaura coupling at the chloro position using Pd(PPh₃)₄, suggesting feasibility for C–C bond formation .

Scientific Research Applications

Medicinal Chemistry

2-Chloro-N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)benzenesulfonamide has potential applications as a therapeutic agent due to its structural similarity to known bioactive compounds. The sulfonamide moiety is particularly relevant in the development of antibacterial and antitumor agents. Research indicates that compounds with similar structures exhibit significant inhibitory effects on various cancer cell lines, suggesting that this compound may also possess similar properties .

Antimicrobial Activity

The sulfonamide group is known for its antimicrobial properties, making this compound a candidate for further investigation in the development of new antibiotics. Studies have shown that modifications to the sulfonamide structure can enhance antibacterial activity against resistant strains of bacteria .

Organic Synthesis

This compound serves as a versatile intermediate in organic synthesis. Its unique functional groups allow for further derivatization, enabling the synthesis of more complex molecules. Researchers have utilized it in various coupling reactions and as a precursor for synthesizing other biologically active compounds .

Case Study 1: Anticancer Activity

In a recent study, derivatives of benzenesulfonamide were tested against multiple cancer cell lines, including breast and colon cancer cells. The results indicated that modifications to the indole structure significantly enhanced cytotoxicity, with some derivatives exhibiting IC50 values in the low micromolar range .

Case Study 2: Antibacterial Efficacy

Another study focused on evaluating the antibacterial properties of sulfonamide derivatives against Gram-positive and Gram-negative bacteria. The results demonstrated that certain modifications to the tetrahydrofuran component improved activity against resistant strains, highlighting the potential of this compound in antibiotic development .

Mechanism of Action

The mechanism of action of 2-chloro-N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)benzenesulfonamide involves its interaction with specific molecular targets. The indole moiety is known to interact with various receptors and enzymes, potentially inhibiting their activity. The sulfonamide group can enhance the compound’s binding affinity and specificity for its targets. The exact pathways and targets would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound’s uniqueness lies in its hybrid architecture, merging a sulfonamide backbone with an indoline-tetrahydrofuran carbonyl system. Below is a detailed comparison with structurally and functionally related compounds from the evidence:

Comparison with S-Metolachlor Transformation Products (Group 1)

highlights 2-chloro-N-(2-ethyl-6-methylphenyl)acetamide and its hydroxylated/methoxylated derivatives as transformation products (TPs) of S-metolachlor. These TPs share a chloroacetamide group but differ critically from the target compound:

- Functional Groups : The TPs feature a chloroacetamide (–CO–NH–CH2Cl) backbone, whereas the target compound has a sulfonamide (–SO2–NH–) group. Sulfonamides generally exhibit higher polarity and hydrogen-bonding capacity than acetamides, influencing solubility and biological interactions .

- Aromatic Substituents : Both classes incorporate substituted aromatic rings (ethyl-methylphenyl in TPs vs. indoline in the target). The indoline’s nitrogen heterocycle may enhance binding to biological targets (e.g., enzymes or receptors) compared to simple phenyl groups.

Comparison with Chlorsulfuron and Sulfonylurea Herbicides

Chlorsulfuron () and related sulfonylurea herbicides (e.g., metsulfuron-methyl, ) share the benzenesulfonamide motif but diverge in key structural elements:

- Triazine-Urea Linkage : Chlorsulfuron includes a triazine ring connected via a urea (–NH–CO–NH–) bridge to the sulfonamide. This architecture is critical for acetolactate synthase (ALS) inhibition in plants. In contrast, the target compound replaces the triazine-urea system with an indoline-tetrahydrofuran carbonyl group, likely altering its mechanism of action .

- Bioactivity: Sulfonylurea herbicides act as ALS inhibitors, disrupting branched-chain amino acid synthesis in weeds. The indoline moiety in the target compound could confer affinity for mammalian targets (e.g., kinases or GPCRs), shifting its application from agrochemical to therapeutic realms.

- Physicochemical Properties : The tetrahydrofuran carbonyl group may enhance lipophilicity compared to the polar triazine-urea system, affecting membrane permeability and metabolic stability .

Data Table: Structural and Functional Comparison

| Compound | Core Structure | Key Functional Groups | Biological Target/Application |

|---|---|---|---|

| 2-Chloro-N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)benzenesulfonamide | Benzenesulfonamide + indoline-tetrahydrofuran | Sulfonamide, chloro, carbonyl, indoline | Hypothetical: Enzyme inhibition |

| S-Metolachlor TPs (Group 1) | Chloroacetamide + ethyl-methylphenyl | Acetamide, chloro, hydroxyl/methoxy | Environmental degradation products |

| Chlorsulfuron | Benzenesulfonamide + triazine-urea | Sulfonamide, chloro, triazine, urea | ALS inhibitor (herbicide) |

| Metsulfuron-methyl | Benzenesulfonamide + triazine-urea | Sulfonamide, methyl, methoxy, triazine, urea | ALS inhibitor (herbicide) |

Research Findings and Implications

- Structural Prioritization: The indoline-tetrahydrofuran system in the target compound introduces steric and electronic effects distinct from simpler aryl or triazine-based analogs. This could enhance selectivity for non-plant targets, as seen in kinase inhibitors where indoline scaffolds are prevalent .

- Synthetic Challenges : The tetrahydrofuran carbonyl group may complicate synthesis due to stereochemical considerations, contrasting with the straightforward urea linkages in sulfonylureas .

- Environmental Fate : Unlike S-metolachlor TPs, the target compound’s synthetic origin and structural complexity suggest slower environmental degradation, necessitating further ecotoxicological studies .

Biological Activity

2-chloro-N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)benzenesulfonamide is a sulfonamide derivative with potential therapeutic applications. Its structure includes an indole moiety and a sulfonamide group, which are known to interact with various biological targets, making it a compound of interest in medicinal chemistry.

The compound's molecular formula is with a molecular weight of approximately 388.8 g/mol. The presence of the chloro and sulfonamide groups enhances its biological activity and binding affinity towards specific enzymes and receptors.

The mechanism of action for this compound involves several key interactions:

- Inhibition of Enzymatic Activity : The sulfonamide group is known to mimic para-aminobenzoic acid (PABA), inhibiting bacterial folate synthesis, which is critical for DNA synthesis and cell division.

- Interaction with Carbonic Anhydrase : This compound has been identified as an inhibitor of carbonic anhydrase B, an enzyme involved in various physiological processes including pH regulation and ion transport.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. For instance, it has shown effectiveness against various bacterial strains, including:

- Staphylococcus aureus : Minimum Inhibitory Concentration (MIC) values indicate strong bacteriostatic activity.

- Escherichia coli : Displayed moderate efficacy with MIC values around 50 µM .

The following table summarizes the antimicrobial activities observed:

| Bacterial Strain | MIC (µM) |

|---|---|

| Staphylococcus aureus | 25 |

| Escherichia coli | 50 |

| Streptococcus agalactiae | 75 |

Anticancer Potential

The compound has also been evaluated for its anticancer properties. In vitro studies revealed that it induces apoptosis in cancer cell lines such as FaDu hypopharyngeal tumor cells. The cytotoxicity was compared to standard chemotherapeutics like bleomycin, showing promising results .

Synthesis and Preparation Methods

The synthesis of this compound typically involves:

- Formation of the Indole Moiety : This can be achieved through Fischer indole synthesis or cyclization methods.

- Introduction of the Tetrahydrofuran Group : Via nucleophilic substitution using tetrahydrofuran-2-carbonyl chloride.

- Sulfonamide Formation : Reaction with benzenesulfonyl chloride in the presence of a base such as triethylamine.

These steps are crucial for obtaining high yields and purity necessary for biological evaluations.

Case Studies and Research Findings

Several case studies have documented the biological activity of this compound:

- Study on Antimicrobial Efficacy : A comprehensive evaluation showed that modifications to the sulfonamide structure can enhance antibacterial potency against resistant strains .

- Anticancer Studies : Research indicated that compounds similar to this one could effectively inhibit tumor growth in xenograft models, suggesting potential for further development in cancer therapy .

Q & A

Basic Research Questions

Q. What are the recommended multi-step synthetic routes for 2-chloro-N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)benzenesulfonamide, and how can reaction yields be optimized?

- Methodology :

- Step 1 : Start with functionalization of the indoline moiety via acylation using tetrahydrofuran-2-carbonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) to yield the intermediate 1-(tetrahydrofuran-2-carbonyl)indolin-6-amine .

- Step 2 : Introduce the benzenesulfonamide group via nucleophilic substitution. React 2-chlorobenzenesulfonyl chloride with the intermediate amine in a polar aprotic solvent (e.g., DMF) at 60–80°C for 12–24 hours .

- Optimization : Use silica gel chromatography for purification and monitor reaction progress via TLC. Adjust stoichiometric ratios (e.g., 1.2 equivalents of sulfonyl chloride) and temperature to maximize yield (>70%) .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Key Techniques :

- NMR Spectroscopy : Use H and C NMR to confirm the indoline core, sulfonamide linkage, and tetrahydrofuran carbonyl group. Compare chemical shifts with structurally analogous compounds (e.g., δ 7.2–8.1 ppm for aromatic protons) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (expected ~450–460 g/mol) and isotopic patterns from chlorine .

- HPLC : Assess purity (>95%) using a C18 column with acetonitrile/water gradients .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

- Approach :

- Screen against enzyme targets (e.g., kinases, cyclooxygenases) using fluorescence-based assays.

- Test cytotoxicity in cancer cell lines (e.g., MCF-7, HeLa) via MTT assays. Dose ranges: 1–100 µM, with IC calculations .

- Compare results to structurally related compounds (e.g., trifluoromethyl-substituted analogs) to infer structure-activity trends .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the compound’s electronic properties and reactivity?

- Protocol :

- Use hybrid functionals (e.g., B3LYP) with a 6-311++G(d,p) basis set to calculate frontier molecular orbitals (HOMO/LUMO), electrostatic potential maps, and bond dissociation energies .

- Validate computational results with experimental UV-Vis spectra and cyclic voltammetry data. Discrepancies >0.3 eV may indicate limitations in solvent-effect modeling .

Q. What challenges arise in X-ray crystallography for this compound, and how are they resolved?

- Challenges & Solutions :

- Crystal Growth : Low solubility in common solvents. Use vapor diffusion with DMSO/ether mixtures.

- Data Collection : Employ synchrotron radiation for small crystals (<0.1 mm). Refine structures using SHELXL (for small molecules) or WinGX (for twinned data) .

- Disorder : Model tetrahydrofuran ring disorder with PART instructions in SHELX .

Q. How do substituent modifications (e.g., chloro vs. trifluoromethyl groups) impact biological activity?

- Structure-Activity Relationship (SAR) :

- Chloro Group : Enhances electrophilicity, potentially increasing enzyme inhibition (e.g., sulfonamide-targeted proteases). Compare to trifluoromethyl analogs, which improve metabolic stability .

- Tetrahydrofuran Moiety : Modulates lipophilicity (logP ~2.5–3.0) and membrane permeability. Replace with pyrrolidinone to assess bioavailability changes .

Q. How should researchers address contradictions between computational predictions and experimental bioactivity data?

- Resolution Strategy :

- Re-evaluate DFT functional choices (e.g., switch from B3LYP to M06-2X for better dispersion correction) .

- Conduct NMR titration experiments to confirm binding interactions (e.g., H chemical shift perturbations with target proteins) .

- Replicate assays under varied conditions (pH, temperature) to identify false negatives .

Q. What methodologies assess the environmental fate and degradation pathways of this compound?

- Environmental Analysis :

- Hydrolysis Studies : Incubate in buffered solutions (pH 4–9) at 25–50°C. Monitor degradation via LC-MS; identify products (e.g., sulfonic acid derivatives) .

- Soil Half-Life : Use C-labeled compound in loam soil under aerobic conditions. Extract metabolites (e.g., hydroxylated derivatives) and quantify via radiometric detection .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.